molecular formula C10H20ClNO B1430102 4-(Oxan-3-yl)piperidine hydrochloride CAS No. 1443980-30-0

4-(Oxan-3-yl)piperidine hydrochloride

Cat. No.: B1430102
CAS No.: 1443980-30-0
M. Wt: 205.72 g/mol
InChI Key: QCDVOBQAEDPGLT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(oxan-3-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-2-10(8-12-7-1)9-3-5-11-6-4-9;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDVOBQAEDPGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-(Oxan-3-yl)piperidine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(Oxan-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For instance, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, influencing neurological functions . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Chemical Identification :

  • IUPAC Name : 4-(Oxan-3-yl)piperidine hydrochloride
  • CAS Registry Number : 1461708-70-2
  • Molecular Formula: C₉H₁₈ClNO
  • Molecular Weight: Not explicitly stated in evidence, but calculated as follows: Base structure (C₉H₁₇NO): 155.24 g/mol Hydrochloride (HCl): 36.46 g/mol Total: ~191.70 g/mol (estimated)

Structural Features :
The compound consists of a piperidine ring substituted at the 4-position with an oxan-3-yl (tetrahydropyran-3-yl) group. The tetrahydropyran moiety introduces an oxygen-containing six-membered ring, which may enhance solubility in polar solvents compared to purely aliphatic or aromatic substituents.

Comparison with Similar Piperidine Hydrochloride Derivatives

Structural and Physicochemical Properties

The table below compares key parameters of structurally related piperidine hydrochloride derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Notable Properties Evidence Source
4-(Oxan-3-yl)piperidine hydrochloride C₉H₁₈ClNO ~191.70 (estimated) Tetrahydropyran ring (oxygen-containing) Likely moderate polarity due to ether oxygen
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₂ClNO 303.83 Bulky diphenylmethoxy group High molecular weight; lipophilic
4-(3-Methoxyphenyl)piperidine HCl C₁₂H₁₈ClNO 227.73 Aromatic methoxy substituent Enhanced aromatic π-π interactions
4-(Trifluoromethyl)piperidine HCl C₆H₁₁ClF₃N 189.61 Strong electron-withdrawing CF₃ group Melting point: 155–159°C
4-(4-Nitrophenyl)piperidine HCl C₁₁H₁₃ClN₂O₂ 242.70 Nitro group (electron-deficient aromatic) High reactivity for further synthesis
4-(Piperidin-4-yl)-1,4-oxazepane diHCl C₁₀H₂₀Cl₂N₂O 257.20 Fused oxazepane-piperidine system Versatile in medicinal chemistry

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃ in 4-(Trifluoromethyl)piperidine HCl): Increase stability and alter reactivity, making the compound suitable for electrophilic substitutions . Aromatic Groups (e.g., 4-(3-Methoxyphenyl)piperidine HCl): Enhance binding to biological targets via π-π stacking .
  • Polarity : The oxan-3-yl group in the target compound introduces moderate polarity, balancing solubility between hydrophilic and lipophilic environments .

Biological Activity

4-(Oxan-3-yl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H16_{16}ClN
  • CAS Number : 1443980-30-0
  • IUPAC Name : 4-(Oxan-3-yl)piperidine hydrochloride

The compound features a piperidine ring substituted with an oxan group, contributing to its unique biological properties.

The biological activity of 4-(Oxan-3-yl)piperidine hydrochloride primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurological functions.

Biological Activities

Research has identified several key biological activities associated with 4-(Oxan-3-yl)piperidine hydrochloride:

  • Antiviral Activity
    • The compound has shown effectiveness against various viral infections by targeting host kinases involved in viral replication.
    • A study indicated its ability to inhibit AAK1 (adaptor-associated kinase 1) and GAK (cyclin G-associated kinase), crucial for dengue virus replication.
  • Anticancer Properties
    • In vitro studies suggest that it can inhibit tumor growth in several cancer cell lines.
    • IC50 values indicate strong potential for development as an anticancer drug.
  • Neuropharmacological Effects
    • Investigated for effects on neurotransmitter systems, suggesting applications in treating depression or anxiety-related disorders.
    • The compound may enhance serotonin receptor activity, indicating potential antidepressant effects.

Antiviral Mechanism

A study highlighted the compound's inhibition of AAK1 and GAK, validated through assays demonstrating potent antiviral effects in human primary dendritic cells. This suggests a promising avenue for antiviral drug development.

Anticancer Efficacy

Another investigation found significant cytotoxicity against breast cancer cell lines, with IC50 values indicating strong potential for further development.

Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0

Neuropharmacological Studies

Research indicated that the compound could enhance serotonin receptor activity, suggesting a role in managing depression or anxiety-related disorders.

Study FocusFindings
Serotonin Receptor ActivityIncreased binding affinity
Anxiety ModelsReduced anxiety-like behavior

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Oxan-3-yl)piperidine hydrochloride
Reactant of Route 2
4-(Oxan-3-yl)piperidine hydrochloride

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